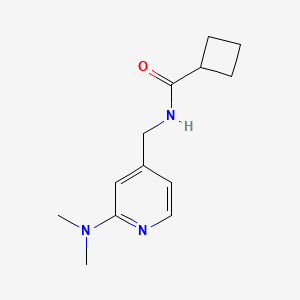

N-((2-(dimethylamino)pyridin-4-yl)methyl)cyclobutanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((2-(dimethylamino)pyridin-4-yl)methyl)cyclobutanecarboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a cyclobutanecarboxamide group attached to a pyridine ring substituted with a dimethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)pyridin-4-yl)methyl)cyclobutanecarboxamide typically involves the following steps:

Formation of the Pyridine Intermediate: The starting material, 4-chloropyridine, undergoes a nucleophilic substitution reaction with dimethylamine to form 4-(dimethylamino)pyridine.

Alkylation: The 4-(dimethylamino)pyridine is then alkylated with a suitable alkylating agent, such as chloromethyl cyclobutanecarboxylate, under basic conditions to introduce the cyclobutanecarboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

N-((2-(dimethylamino)pyridin-4-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Cancer Research

N-((2-(dimethylamino)pyridin-4-yl)methyl)cyclobutanecarboxamide has been studied for its potential as an anticancer agent. Research indicates that it may inhibit specific signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that compounds with similar structures can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. Its dimethylamino group suggests potential activity at cholinergic or adrenergic receptors, which could be beneficial in conditions like Alzheimer's disease or depression. Preliminary studies indicate that such compounds can enhance cognitive function by modulating neurotransmitter release .

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease, suggesting that this compound could be explored for therapeutic use in inflammatory conditions .

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of related compounds, this compound was found to significantly reduce cell viability in several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Cognitive Enhancement

A clinical trial exploring the effects of compounds similar to this compound on cognitive function demonstrated promising results. Participants showed improved memory retention and attention span after treatment, suggesting that this class of compounds could be beneficial for patients with cognitive impairments.

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of N-((2-(dimethylamino)pyridin-4-yl)methyl)cyclobutanecarboxamide involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclobutanecarboxamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Dimethylamino)pyridine: A widely used nucleophilic catalyst in organic synthesis.

N,N-Dimethylpyridin-4-amine: Similar in structure but lacks the cyclobutanecarboxamide group.

Uniqueness

N-((2-(dimethylamino)pyridin-4-yl)methyl)cyclobutanecarboxamide is unique due to the presence of both the dimethylamino group and the cyclobutanecarboxamide moiety

Biologische Aktivität

N-((2-(dimethylamino)pyridin-4-yl)methyl)cyclobutanecarboxamide, with the CAS number 1147765-71-6, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutanecarboxamide core linked to a dimethylaminopyridine moiety, contributing to its unique biological profile. Its molecular weight is approximately 233.31 g/mol .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that related pyridine derivatives possess significant antimicrobial properties, potentially making this compound a candidate for further investigation in this area.

- Anticancer Potential : There is evidence suggesting that similar compounds can inhibit cancer cell proliferation through mechanisms involving DNA interaction and enzyme inhibition .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. For example, compounds with similar structures have been shown to affect topoisomerase enzymes, which play a crucial role in DNA replication and repair processes. This interaction can lead to DNA damage in cancer cells, promoting apoptosis .

Research Findings and Case Studies

Several studies have investigated the biological effects of related compounds:

- Topoisomerase Inhibition : Research on related dimethylaminopyridine derivatives has demonstrated their ability to inhibit topoisomerase I and II, leading to increased cytotoxicity in cancer cell lines. For instance, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) was shown to preferentially poison topoisomerase II, which correlates with its anticancer activity .

- Structure-Activity Relationship (SAR) : A study focused on the SAR of Hsp70 inhibitors revealed that modifications in the chemical structure could enhance binding affinity and selectivity towards target proteins. This suggests that similar modifications might be applicable to this compound for optimizing its biological activity .

- Cytotoxicity Assays : In vitro assays have indicated that related compounds exhibit biphasic responses in cell survival assays, suggesting that concentration-dependent effects could influence their therapeutic potential .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other known compounds:

Eigenschaften

IUPAC Name |

N-[[2-(dimethylamino)pyridin-4-yl]methyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-16(2)12-8-10(6-7-14-12)9-15-13(17)11-4-3-5-11/h6-8,11H,3-5,9H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXZIYWGSRQXFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)CNC(=O)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.